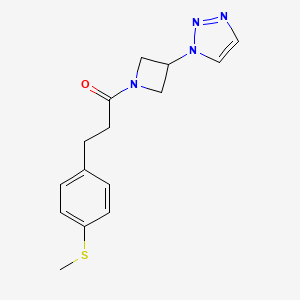

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one features a hybrid structure combining an azetidine ring (a four-membered nitrogen heterocycle) with a 1,2,3-triazole moiety and a propan-1-one backbone substituted with a 4-(methylthio)phenyl group. The methylthio group (-SMe) at the para position of the phenyl ring likely contributes to lipophilicity and metabolic stability, distinguishing it from analogs with electron-donating or withdrawing substituents .

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWZBLUFRHBEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as a halogenated alkane.

Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings may play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Azetidine vs. Pyrrolidine: The compound NC-MYF-03-69 (1-((3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrrolidin-1-yl)propan-1-one) replaces azetidine with pyrrolidine (a five-membered ring). However, azetidine’s rigidity may enhance selectivity in constrained binding sites .

- Azetidine vs. Morpholine: Morpholine-containing analogs (e.g., 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one) replace azetidine with a six-membered morpholine ring. Morpholine’s oxygen atom introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the azetidine derivative .

Substituent Effects

Methylthio (-SMe) vs. Methoxy (-OMe) :

The compound 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one features methoxy groups, which are electron-donating and increase solubility. In contrast, the methylthio group in the target compound enhances lipophilicity (logP ≈ 3.2 vs. 2.5 for methoxy analogs), favoring blood-brain barrier penetration .- Trifluoromethyl (-CF₃) vs. The methylthio group offers a balance between lipophilicity and moderate metabolic resistance .

Physical Properties

Key Research Findings and Gaps

- Unresolved Questions: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound incorporates a triazole ring, an azetidine moiety, and a phenyl group substituted with a methylthio group. The presence of these functional groups suggests a diverse range of interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis typically involves several steps:

- Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Cyclization involving β-amino alcohols.

- Coupling Reactions : Linking the triazole and azetidine rings using nucleophilic substitution.

- Introduction of the Methylthio Group : Through electrophilic aromatic substitution or similar methods.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. A comparative analysis revealed that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer activities. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule dynamics and inhibition of specific signaling pathways associated with cell proliferation . The compound's structure suggests potential interaction with tubulin, which is crucial for cancer cell division.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activity associated with triazole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . The presence of the azetidine ring may enhance this activity by improving membrane permeability.

Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against Escherichia coli, indicating strong antibacterial activity. The structural similarity to our compound suggests it may possess comparable efficacy .

Study 2: Anticancer Mechanisms

A series of experiments on triazole derivatives showed that they could significantly reduce tumor growth in xenograft models. The mechanism was linked to the stabilization of microtubules, preventing mitotic progression in cancer cells . Similar effects are anticipated for our compound based on its structural components.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Step | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Azetidine Formation | DCM, NEt₃ | 65 | 90 | |

| Triazole Cyclization | CuI, DMF | 78 | 95 | |

| Final Coupling | MeOH, RT | 72 | 88 |

What advanced analytical techniques are recommended to confirm the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify azetidine ring conformation, triazole proton shifts, and methylthio group integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if crystallizable .

How can structure-activity relationship (SAR) studies elucidate the roles of the triazole and methylthio groups?

Methodological Answer:

- Functional Group Substitution : Synthesize analogs replacing methylthio (-SMe) with sulfone (-SO₂Me) or hydroxyl (-OH) to assess electronic effects .

- Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Computational Docking : Map binding interactions using AutoDock Vina to identify critical hydrogen bonds or hydrophobic contacts with the triazole ring .

How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .

- Purity Validation : Re-test the compound after HPLC purification to rule out impurities as confounding factors .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of the azetidine-triazole complex .

- Pharmacophore Modeling : Define essential features (e.g., triazole hydrogen-bond acceptors) for virtual screening of analogs .

- ADMET Prediction : Use SwissADME to evaluate solubility, CYP450 interactions, and blood-brain barrier permeability .

How can stability studies guide optimal storage and handling conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify degradation pathways .

- Stabilizers : Add antioxidants (e.g., BHT) to solutions to prevent oxidation of the methylthio group .

- Storage Recommendations : Store lyophilized solid at -20°C in amber vials with desiccants .

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradants | Reference |

|---|---|---|---|

| pH 2 (72h, 25°C) | 15 | Sulfoxide derivative | |

| UV Light (48h) | 30 | Cleavage products | |

| 40°C (4 weeks) | 5 | None detected |

What strategies control regioselectivity during triazole ring formation?

Methodological Answer:

- Click Chemistry : Use CuAAC to favor 1,4-regioisomers over 1,5-isomers via copper(I) coordination .

- Microwave-Assisted Synthesis : Reduce reaction time (<1h) and improve regioselectivity with controlled heating .

- Post-Synthesis Analysis : Employ NOESY NMR to confirm regiochemistry through spatial proton correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.